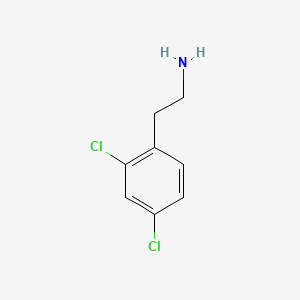

2,4-Dichlorophenethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJKDOLGYMULOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200516 | |

| Record name | 2,4-Dichlorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52516-13-9 | |

| Record name | 2,4-Dichlorophenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052516139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichlorophenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dichlorophenethylamine

This whitepaper provides a detailed overview of a common synthetic pathway for 2,4-Dichlorophenethylamine, a compound of interest for researchers and professionals in drug development and chemical synthesis. The described methodology encompasses a three-step process commencing with the chlorination of 2,4-dichlorotoluene, followed by cyanation to form 2,4-dichlorophenylacetonitrile, and culminating in the reduction of the nitrile to the target primary amine. This guide presents detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to facilitate a comprehensive understanding of the process.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step reaction sequence. The pathway begins with the free-radical chlorination of 2,4-dichlorotoluene to yield 2,4-dichlorobenzyl chloride. This intermediate is then converted to 2,4-dichlorophenylacetonitrile via a nucleophilic substitution reaction with a cyanide salt. The final step involves the reduction of the nitrile group to a primary amine, affording this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis.

| Step | Reaction | Starting Material | Reagents | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 1 | Chlorination | 2,4-Dichlorotoluene | Chlorine, Azodiisobutyronitrile, Triethanolamine | 80-130 | 3-4 | Not specified |

| 2 | Cyanation | 2,4-Dichlorobenzyl Chloride | Sodium Cyanide | Reflux | Not specified | 93 |

| 3 | Reduction | 2,4-Dichlorophenylacetonitrile | Lithium Aluminum Hydride (LiAlH₄) or H₂/Catalyst | 0 to Reflux (LiAlH₄) or 80-120 (H₂/Raney Ni) | Varies | Not specified |

Experimental Protocols

Step 1: Synthesis of 2,4-Dichlorobenzyl Chloride

This protocol is based on the photochlorination of 2,4-dichlorotoluene.

Materials:

-

2,4-Dichlorotoluene (16.1 g)

-

Azodiisobutyronitrile (AIBN) (0.013 - 0.019 g)

-

Triethanolamine (0.01 - 0.0125 g)

-

Chlorine gas

Procedure:

-

In a suitable reaction vessel equipped with a gas inlet, a condenser, and a light source, heat 16.1 g of 2,4-dichlorotoluene to a temperature between 80-100°C.[1]

-

Add the catalysts, azodiisobutyronitrile and triethanolamine, to the heated 2,4-dichlorotoluene.

-

Slowly introduce chlorine gas into the reaction mixture under illumination.

-

Increase the reaction temperature to 120-130°C and continue the reaction for 3-4 hours.[1]

-

Monitor the reaction progress by a suitable analytical method (e.g., GC) to ensure the desired conversion to 2,4-dichlorobenzyl chloride.

-

Upon completion, the resulting chlorinated liquid is purified by vacuum rectification to obtain 2,4-dichlorobenzyl chloride.

Step 2: Synthesis of 2,4-Dichlorophenylacetonitrile

This procedure describes the conversion of 2,4-dichlorobenzyl chloride to 2,4-dichlorophenylacetonitrile.

Materials:

-

2,4-Dichlorobenzyl Bromide (24 g, 0.1 mol)

-

Sodium Cyanide (4.9 g, 0.1 mol)

-

Ethanol (30 mL)

-

Water (5 mL)

Procedure:

-

To a 100 mL round-bottom flask, add 2,4-dichlorobenzyl bromide (24 g, 0.1 mol), ethanol (30 mL), and water (5 mL).[2]

-

Add sodium cyanide (4.9 g, 0.1 mol) to the mixture.

-

Stir the reaction mixture. The original source does not specify temperature, but similar reactions are often carried out under reflux.[3]

-

After the reaction is complete, the organic phase is separated.

-

The crude product is then distilled to yield 2,4-dichlorophenylacetonitrile. A yield of 93% has been reported for a similar procedure.[2]

Step 3: Reduction of 2,4-Dichlorophenylacetonitrile to this compound

This final step can be achieved through various reduction methods. Two common protocols are provided below.

Protocol 3A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Materials:

-

2,4-Dichlorophenylacetonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Dilute acid (for workup)

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen), prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF in a suitable reaction flask.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve 2,4-dichlorophenylacetonitrile in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture can be stirred at room temperature or gently refluxed to ensure complete reduction.

-

After the reaction is complete (monitored by TLC or other suitable methods), cool the mixture to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a dilute acid solution.

-

The product is then extracted from the aqueous layer with an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation or chromatography if necessary.

Protocol 3B: Catalytic Hydrogenation with Raney Nickel

Materials:

-

2,4-Dichlorophenylacetonitrile

-

Raney Nickel (catalyst)

-

Ethanol or Methanol (solvent)

-

Hydrogen gas

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In a high-pressure reactor, dissolve 2,4-dichlorophenylacetonitrile in ethanol or methanol.

-

Carefully add the Raney Nickel catalyst to the solution. To suppress the formation of secondary amines, the solvent can be saturated with ammonia.[4]

-

Seal the reactor, purge with an inert gas (e.g., nitrogen), and then pressurize with hydrogen gas to the desired pressure (typically 500-1500 psi).

-

Heat the reactor to a temperature of 80-120°C with vigorous stirring.[5]

-

Monitor the reaction by observing the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

Purification can be performed by distillation under reduced pressure or other suitable methods.

Concluding Remarks

The synthesis pathway detailed in this guide offers a robust and scalable method for the production of this compound. The provided experimental protocols, derived from established chemical literature, serve as a valuable resource for researchers and drug development professionals. Adherence to standard laboratory safety procedures is paramount when handling the reagents and performing the reactions described herein. The choice of the reduction method in the final step may be guided by the availability of equipment and the desired selectivity of the reaction.

References

- 1. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. 2,4-Dichlorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. 2,4-Dichlorophenylacetonitrile | 6306-60-1 [chemicalbook.com]

- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2,4-Dichlorophenethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorophenethylamine is a halogenated organic compound of interest in synthetic and medicinal chemistry. A thorough understanding of its physicochemical properties is fundamental for its application in research and development, particularly in the synthesis of novel bioactive molecules. This guide provides a detailed overview of the core physicochemical characteristics of this compound, complete with experimental protocols for their determination and visual representations of key workflows. The data presented herein is intended to serve as a critical resource for professionals engaged in chemical synthesis and drug discovery.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties influence its reactivity, solubility, absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(2,4-dichlorophenyl)ethanamine | [1] |

| Synonyms | 1-Amino-2-(2,4-dichlorophenyl)ethane, 1-(2-Aminoethyl)-2,4-dichlorobenzene | [1] |

| Molecular Formula | C₈H₉Cl₂N | [2] |

| Molecular Weight | 190.07 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [2][5] |

| Boiling Point | 75-76 °C at 0.04 mmHg | [3] |

| Density | 1.26 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.565 | [3] |

| Flash Point | 113 °C (closed cup) | [3] |

| pKa (predicted) | 9.21 ± 0.10 | |

| logP (computed) | 2.5 | [4] |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, ether) | [2][5] |

| CAS Number | 52516-13-9 | [1][3] |

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail the methodologies for measuring the key parameters of this compound.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes or for distillation under reduced pressure, a micro-boiling point determination method is suitable.[6]

Methodology:

-

A small volume (a few milliliters) of this compound is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[6]

-

The test tube is attached to a thermometer and heated in a Thiele tube or other suitable heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7]

-

Heating is discontinued, and the temperature is allowed to fall.

-

The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.[6][7]

Determination of Density

The density of a liquid is its mass per unit volume. It is a fundamental property that can be determined with high precision.[8][9][10][11][12]

Methodology:

-

An empty, dry pycnometer or a graduated cylinder is weighed on an analytical balance.[9]

-

The vessel is filled with a known volume of this compound.

-

The filled vessel is reweighed to determine the mass of the liquid.[8]

-

The density is calculated by dividing the mass of the liquid by its volume.[12]

-

The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.[9]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and is often used to identify and assess the purity of a liquid sample.[13][14][15][16][17]

Methodology:

-

Calibrate the Abbe refractometer using a standard of known refractive index.

-

Place a few drops of this compound onto the prism of the refractometer.[16]

-

Close the prism and allow the sample to equilibrate to the desired temperature (typically 20°C).[16]

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

Determination of pKa

The pKa is a measure of the acidity of a compound. For an amine, it refers to the acidity of its conjugate acid. Potentiometric titration is a common and accurate method for pKa determination.[18][19][20][21][22]

Methodology:

-

A solution of this compound of known concentration is prepared in water or a suitable solvent.[18]

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[19]

-

A standard solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.

-

The pH of the solution is recorded after each addition of the titrant.[18]

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.[18]

Determination of Partition Coefficient (logP)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. It is a key indicator of a compound's lipophilicity. The shake-flask method is the classical technique for its determination.[23][24][25][26][27]

Methodology:

-

n-Octanol and water (or a suitable buffer) are mutually saturated by shaking them together and allowing the phases to separate.[25]

-

A known amount of this compound is dissolved in one of the phases.

-

The two phases are mixed in a separatory funnel and shaken vigorously until equilibrium is reached.[25]

-

The mixture is allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this ratio.

Biological and Synthetic Relevance

While this compound is not primarily known for its direct biological activity, it serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential.[2][3][28] For instance, it has been utilized in the synthesis of potent noncompetitive antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain and inflammation research.[3] Additionally, a derivative, 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009), has been identified as a novel anti-persister compound with broad-spectrum antibacterial activity, highlighting the potential of this chemical scaffold in addressing antibiotic resistance.[29]

The physicochemical properties of this compound are directly relevant to its utility in these synthetic applications. Its solubility in organic solvents facilitates its use in a variety of reaction conditions, while its basicity, as indicated by its pKa, is a key factor in its reactivity as a nucleophile.[2]

Safety Information

This compound is classified as an irritant.[4] It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound, including a compilation of its key data, detailed experimental protocols for their determination, and a discussion of its relevance in synthetic and medicinal chemistry. The information and workflows presented are intended to be a valuable resource for researchers and professionals in the field, facilitating the effective and safe use of this compound in their work.

References

- 1. jk-sci.com [jk-sci.com]

- 2. CAS 52516-13-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound 98 52516-13-9 [sigmaaldrich.com]

- 4. This compound | C8H9Cl2N | CID 142938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 10. mt.com [mt.com]

- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 12. wjec.co.uk [wjec.co.uk]

- 13. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 14. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. uotechnology.edu.iq [uotechnology.edu.iq]

- 16. scribd.com [scribd.com]

- 17. ucc.ie [ucc.ie]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. uregina.scholaris.ca [uregina.scholaris.ca]

- 21. scribd.com [scribd.com]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 25. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 26. LogP / LogD shake-flask method [protocols.io]

- 27. researchgate.net [researchgate.net]

- 28. chembk.com [chembk.com]

- 29. Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,4-Dichlorophenethylamine (CAS: 52516-13-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, synthesis, and potential applications of 2,4-Dichlorophenethylamine, a substituted phenethylamine derivative of interest in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a chlorinated derivative of phenethylamine. Its physicochemical properties are summarized in the table below, providing a foundational understanding of its characteristics.[1][2][3]

| Property | Value |

| CAS Number | 52516-13-9 |

| Molecular Formula | C₈H₉Cl₂N |

| Molecular Weight | 190.07 g/mol |

| Appearance | Liquid |

| Density | 1.26 g/mL at 25 °C |

| Boiling Point | 75-76 °C at 0.04 mmHg |

| Refractive Index | n20/D 1.565 |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| IUPAC Name | 2-(2,4-dichlorophenyl)ethanamine |

| Synonyms | 1-Amino-2-(2,4-dichlorophenyl)ethane, 1-(2-Aminoethyl)-2,4-dichlorobenzene |

| InChI Key | VHJKDOLGYMULOP-UHFFFAOYSA-N |

| SMILES | NCCc1ccc(Cl)cc1Cl |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, primarily involving the reduction of a nitrile or the reductive amination of a ketone.

Synthesis via Reduction of 2,4-Dichlorophenylacetonitrile

A common and effective method for the synthesis of this compound is the reduction of 2,4-dichlorophenylacetonitrile.

Experimental Protocol:

-

Step 1: Synthesis of 2,4-Dichlorophenylacetonitrile. 2,4-Dichlorobenzyl chloride is reacted with sodium cyanide in an aqueous solution containing a phase-transfer catalyst such as polyethylene glycol. The mixture is refluxed, and after completion, the product is extracted with an organic solvent (e.g., ether), dried, and concentrated under reduced pressure to yield 2,4-dichlorophenylacetonitrile.[4][5]

-

Step 2: Reduction to this compound. The resulting 2,4-dichlorophenylacetonitrile is then reduced to the corresponding phenethylamine. This can be achieved using a variety of reducing agents. A standard laboratory procedure would involve a metal hydride reduction. For example, lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF) would effectively reduce the nitrile to the primary amine. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) and at a controlled temperature. Following the reduction, the reaction is carefully quenched with water and a strong base (e.g., sodium hydroxide) to precipitate the aluminum salts. The organic layer is then separated, dried, and the solvent is removed to yield this compound.

Synthesis via Leuckart Reaction of 2,4-Dichloroacetophenone

An alternative route is the Leuckart reaction, a reductive amination process using formic acid or its derivatives.[6][7][8]

Experimental Protocol:

-

Step 1: Synthesis of 2,4-Dichloroacetophenone. This precursor can be synthesized via a Friedel-Crafts acylation of 1,3-dichlorobenzene with acetyl chloride or acetic anhydride using a Lewis acid catalyst like aluminum chloride.[9][10][11][12]

-

Step 2: Leuckart Reaction. 2,4-Dichloroacetophenone is heated with ammonium formate or formamide.[13][14] The reaction proceeds through the formation of an N-formyl intermediate, which is then hydrolyzed (typically with hydrochloric acid) to yield this compound. This one-pot reaction requires high temperatures, often between 160-185°C.

References

- 1. Design and synthesis of indole-based peptoids as potent noncompetitive antagonists of transient receptor potential vanilloid 1. | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-(2,4-Dichlorphenyl)-ethylamin 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 2,4-Dichlorophenylacetonitrile | 6306-60-1 [chemicalbook.com]

- 5. 2,4-Dichlorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. organicreactions.org [organicreactions.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 9. Synthetic method of 2,4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents [patents.google.com]

- 11. CN109251137A - The synthetic method of one kind 2,4- dichloroacetophenone - Google Patents [patents.google.com]

- 12. Method for preparing 2, 4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

An In-depth Technical Guide to the Molecular Structure of 2,4-Dichlorophenethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and predicted biological activity of 2,4-Dichlorophenethylamine. While this compound is primarily utilized as an intermediate in organic synthesis, its structural similarity to other psychoactive phenethylamines suggests a potential for interaction with various monoamine receptors. This document collates available spectroscopic data, proposes a detailed synthetic protocol, and offers a predictive analysis of its pharmacological profile based on structure-activity relationships of analogous compounds. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams.

Molecular Structure and Properties

This compound is an organic compound featuring a phenethylamine core structure with two chlorine atoms substituted at the 2 and 4 positions of the phenyl ring.[1] This substitution pattern significantly influences its physicochemical properties and is predicted to modulate its biological activity.

General Properties

The fundamental properties of this compound are summarized in the table below. The compound is typically a colorless to pale yellow liquid under standard conditions.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉Cl₂N | [1] |

| Molecular Weight | 190.07 g/mol | [1] |

| IUPAC Name | 2-(2,4-dichlorophenyl)ethanamine | [1] |

| CAS Number | 52516-13-9 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.26 g/mL at 25 °C | |

| Boiling Point | 75-76 °C at 0.04 mmHg | |

| Refractive Index (n20/D) | 1.565 | |

| InChI Key | VHJKDOLGYMULOP-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C=C1Cl)Cl)CCN | [1] |

Structural Data

A crystallographic analysis of this compound providing precise bond lengths and angles is not currently available in the published literature. The 3D conformer is available on PubChem.[1] In the absence of experimental data, computational methods can be employed to predict these parameters.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 2,4-dichlorophenylacetonitrile. This can be achieved using a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

Proposed Experimental Protocol: Reduction of 2,4-Dichlorophenylacetonitrile

This protocol is based on established procedures for the reduction of substituted benzyl cyanides to their corresponding phenethylamines.[3]

Materials:

-

2,4-Dichlorophenylacetonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric Acid (H₂SO₄)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized water

Procedure:

-

Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled and flushed with dry nitrogen.

-

Preparation of LiAlH₄ suspension: In the reaction flask, a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether is prepared under a nitrogen atmosphere.

-

Addition of Nitrile: A solution of 2,4-dichlorophenylacetonitrile (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by TLC or GC-MS).

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.

-

Workup: The resulting precipitate is filtered off and washed with diethyl ether. The combined organic phases are washed with water, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound.

Spectroscopic Data and Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns for phenethylamines. The primary fragmentation is typically the cleavage of the Cα-Cβ bond, resulting in a stable benzylic cation.

Predicted Fragmentation Pattern:

-

Molecular Ion (M+): The molecular ion peak would be expected at m/z 189/191/193, reflecting the isotopic distribution of the two chlorine atoms.

-

Major Fragment: The most significant fragment would likely arise from the cleavage of the bond between the two ethyl carbons, leading to the formation of the 2,4-dichlorobenzyl cation at m/z 159/161.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Predicted Chemical Shifts:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 7.1 - 7.4 | m | 3H |

| -CH₂-Ar | ~2.9 | t | 2H |

| -CH₂-N | ~3.1 | t | 2H |

| -NH₂ | Variable (broad singlet) | s | 2H |

¹³C NMR Predicted Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-Cl | ~132, ~134 |

| Aromatic CH | ~127, ~129, ~131 |

| Aromatic C-CH₂ | ~137 |

| -CH₂-Ar | ~35 |

| -CH₂-N | ~42 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3400 | Two bands, characteristic of a primary amine |

| C-H Stretch (Aromatic) | 3000-3100 | |

| C-H Stretch (Aliphatic) | 2850-2960 | |

| C=C Stretch (Aromatic) | 1450-1600 | |

| C-N Stretch | 1020-1250 | |

| C-Cl Stretch | 600-800 |

Predicted Pharmacological Profile

Direct experimental data on the biological activity of this compound is limited. However, based on the extensive structure-activity relationship (SAR) data for substituted phenethylamines, a predictive pharmacological profile can be constructed. The phenethylamine backbone is known to interact with monoamine systems, and halogen substitutions on the phenyl ring can significantly modulate receptor affinity and selectivity.[4][5]

Predicted Receptor Targets

The primary targets for this compound are likely to be:

-

Serotonin Receptors (5-HTRs): Halogenated phenethylamines often exhibit affinity for various serotonin receptors, particularly the 5-HT₂ subfamily.[5]

-

Dopamine Receptors (DRDs): Dichloro-substitution on related phenethylamines has been shown to result in high selectivity for the D₂ receptor.[6]

-

Adrenergic Receptors (ADRs): The phenethylamine scaffold is the basis for many adrenergic agonists.

-

Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine is an endogenous agonist for TAAR1, and substitutions are known to modulate this activity.[7]

Potential Signaling Pathways

Activation of these G-protein coupled receptors (GPCRs) would initiate downstream signaling cascades. For example, interaction with 5-HT₂A receptors would likely activate the Gq/11 pathway, leading to an increase in intracellular calcium. Interaction with D₂ receptors could inhibit adenylyl cyclase via Gi/o coupling, while TAAR1 activation often leads to Gs coupling and an increase in cAMP.

Conclusion

This compound is a structurally interesting molecule with a foundation for potential biological activity based on its phenethylamine core and dichlorinated phenyl ring. This guide has provided a detailed overview of its known properties, a proposed synthetic route with a detailed experimental protocol, and an analysis of its spectroscopic data. The predicted pharmacological profile suggests that it may interact with key monoamine receptors, warranting further investigation to elucidate its specific binding affinities and functional activities. The lack of crystallographic data represents a key gap in the current understanding of this molecule's precise three-dimensional structure. The information presented here serves as a valuable resource for researchers interested in the synthesis, characterization, and potential pharmacological exploration of this compound.

References

- 1. This compound | C8H9Cl2N | CID 142938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Mechanism of Action of 2,4-Dichlorophenethylamine

Disclaimer: As of late 2025, dedicated pharmacological studies elucidating the specific mechanism of action of 2,4-Dichlorophenethylamine are not available in the public domain. This guide, therefore, presents a hypothesized mechanism of action based on the well-established pharmacology of the broader class of substituted phenethylamines and, more specifically, halogenated phenethylamines. The information herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future experimental investigation.

Introduction

This compound is a substituted phenethylamine characterized by the presence of two chlorine atoms on the phenyl ring. The phenethylamine scaffold is the backbone for a wide array of neuroactive compounds, including endogenous neurotransmitters, prescription medications, and psychoactive substances.[1] The nature and position of substituents on the phenyl ring and the ethylamine side chain profoundly influence the pharmacological profile of these molecules, dictating their affinity and efficacy at various biological targets.[1]

Given the absence of direct experimental data for this compound, this document will extrapolate from the known pharmacology of structurally related compounds to propose a putative mechanism of action. The primary hypothesized targets include monoamine receptors, monoamine transporters, and the trace amine-associated receptor 1 (TAAR1).

Hypothesized Pharmacological Profile

Based on the pharmacology of other chlorinated and substituted phenethylamines, this compound is likely to interact with the monoaminergic system. The introduction of halogen atoms to the phenethylamine ring is known to modulate activity at catecholaminergic systems.[2]

Potential Molecular Targets:

-

Monoamine Transporters (DAT, NET, SERT): Substituted phenethylamines are well-known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), acting as either inhibitors of reuptake or as releasing agents.[3][4] The specific action (inhibition vs. release) and the selectivity for a particular transporter are highly dependent on the substitution pattern.

-

Monoamine Receptors (Serotonin, Dopamine, Adrenergic): Many substituted phenethylamines exhibit affinity for various G-protein coupled receptors (GPCRs), including serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C), dopamine (e.g., D2), and adrenergic (e.g., α1, α2) receptors.[5][6] They can act as agonists, partial agonists, or antagonists at these sites.

-

Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a GPCR that is activated by endogenous trace amines, including phenethylamine itself.[7][8] Many synthetic substituted phenethylamines are also potent TAAR1 agonists.[7] Activation of TAAR1 can modulate the activity of the dopaminergic and serotonergic systems.[9][10]

Quantitative Data from Related Compounds

To provide a quantitative context for the hypothesized mechanism of action, the following table summarizes receptor binding affinities (Ki) and functional potencies (EC50) for a selection of structurally related substituted phenethylamines. It is crucial to reiterate that these data are for related compounds and not for this compound itself.

| Compound Class | Target | Ki (nM) | EC50 (nM) | Reference |

| 4-Alkoxy-2,5-dimethoxyphenethylamines (2C-O derivatives) | 5-HT2A Receptor | 8 - 1700 | 16 - 2600 (partial agonists) | [5] |

| 5-HT1A Receptor | 2700 - 5500 | - | [5] | |

| 4-Thio-substituted phenethylamines (2C-T derivatives) | 5-HT2A Receptor | 1 - 54 | 1 - 53 (partial agonists) | [11] |

| 5-HT2C Receptor | 40 - 350 | - | [11] | |

| rat TAAR1 | 5 - 68 | - | [11] | |

| Amphetamine | NET | ~39 | - | [12] |

| DAT | ~34 | - | [12] | |

| SERT | ~3800 | - | [12] | |

| MDMA | SERT | ~640 | - | [12] |

| NET | ~1750 | - | [12] | |

| DAT | ~4870 | - | [12] |

Proposed Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that could be modulated by this compound, assuming it interacts with the hypothesized targets.

References

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 6. frontiersin.org [frontiersin.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. The Case for TAAR1 as a Modulator of Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Profile of 2,4-Dichlorophenethylamine: A Technical Guide for a Compound of Unknown Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenethylamine is a halogenated derivative of phenethylamine. The phenethylamine core structure is the backbone for a wide array of neuroactive compounds, including endogenous trace amines, neurotransmitters, and synthetic drugs. Substitutions on the phenyl ring, such as the chlorine atoms in this compound, can significantly alter the pharmacological properties of the parent molecule. This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound. However, a thorough search of the scientific literature and chemical databases reveals a significant gap: there is currently no publicly available quantitative data on the biological activity of this compound.

Therefore, this guide will focus on the probable biological targets of phenethylamines and provide detailed experimental protocols that can be employed to elucidate the pharmacological profile of this compound. This document is intended to serve as a roadmap for researchers interested in investigating the properties of this compound.

Potential Biological Targets

Based on the structure of this compound, its primary biological targets are likely to be within the monoaminergic systems of the central nervous system. These include:

-

Trace Amine-Associated Receptor 1 (TAAR1): A G-protein coupled receptor that is a primary target for many endogenous and synthetic phenethylamines. Activation of TAAR1 can modulate the activity of dopamine, norepinephrine, and serotonin systems.

-

Monoamine Transporters: These include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Phenethylamines can act as substrates, inhibitors, or reverse transporters at these sites, leading to increased extracellular concentrations of monoamine neurotransmitters.

-

Monoamine Oxidases (MAO): These enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO can lead to increased levels of these neurotransmitters.

Quantitative Data

As of the latest search, no quantitative biological activity data (e.g., Ki, IC50, EC50) for this compound at any biological target has been reported in the peer-reviewed scientific literature or publicly accessible databases. The following tables are provided as templates for organizing data once it is generated through the experimental protocols outlined in this guide.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Target | Radioligand | Ki (nM) |

| TAAR1 | ||

| SERT | ||

| DAT | ||

| NET | ||

| 5-HT2A | ||

| 5-HT2C | ||

| D2 | ||

| α1A | ||

| α2A |

Table 2: Functional Activity (EC50/IC50) of this compound

| Assay | Target | EC50/IC50 (nM) | Emax (%) |

| cAMP Accumulation | TAAR1 | ||

| Monoamine Uptake | SERT | ||

| Monoamine Uptake | DAT | ||

| Monoamine Uptake | NET |

Table 3: Enzyme Inhibition (IC50) of this compound

| Enzyme | Substrate | IC50 (nM) |

| MAO-A | ||

| MAO-B |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the biological activity of this compound.

Radioligand Binding Assay for Receptor Affinity

This protocol is a general method for determining the binding affinity (Ki) of this compound for various receptors, such as monoamine transporters and G-protein coupled receptors.

a. Materials:

-

Cell membranes or tissue homogenates expressing the target receptor.

-

A suitable radioligand for the target receptor (e.g., [3H]-citalopram for SERT, [3H]-WIN 35,428 for DAT, [3H]-nisoxetine for NET, [3H]-ketanserin for 5-HT2A).

-

Unlabeled competing ligand for determining non-specific binding.

-

This compound test solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filter mats (e.g., GF/B or GF/C).

-

Scintillation fluid.

-

Microplate scintillation counter.

-

Cell harvester.

b. Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the assay buffer, radioligand at a concentration close to its Kd, and varying concentrations of this compound. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of an unlabeled competing ligand.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for TAAR1 Functional Activity

This protocol measures the ability of this compound to act as an agonist or antagonist at TAAR1 by quantifying the intracellular accumulation of cyclic AMP (cAMP).

a. Materials:

-

HEK293 cells stably expressing human TAAR1.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX, a phosphodiesterase inhibitor).

-

This compound test solutions of varying concentrations.

-

A known TAAR1 agonist (e.g., β-phenylethylamine) for antagonist mode.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

384-well white microplates.

-

Plate reader compatible with the chosen assay kit.

b. Procedure:

-

Cell Culture: Culture HEK293-hTAAR1 cells until they reach approximately 80-90% confluency.

-

Cell Plating: Harvest the cells and resuspend them in assay buffer. Plate the cells into a 384-well plate at a predetermined density.

-

Compound Addition (Agonist Mode): Add varying concentrations of this compound to the wells.

-

Compound Addition (Antagonist Mode): Pre-incubate the cells with varying concentrations of this compound, followed by the addition of a known TAAR1 agonist at its EC80 concentration.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the measured signal (which corresponds to cAMP concentration) against the logarithm of the concentration of this compound. For agonist activity, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values. For antagonist activity, determine the IC50 value.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol determines the ability of this compound to inhibit the activity of MAO-A and MAO-B.

a. Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

A suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

-

This compound test solutions of varying concentrations.

-

Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

96-well UV-transparent microplates.

-

Spectrophotometric microplate reader.

b. Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, the MAO enzyme (either MAO-A or MAO-B), and varying concentrations of this compound.

-

Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 314 nm for the product of kynuramine oxidation) using a microplate reader in kinetic mode. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the concentration of this compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) using non-linear regression.

Conclusion

While this compound is commercially available as a chemical intermediate, its biological activity remains uncharacterized in the public domain. Based on its chemical structure, it is plausible that this compound interacts with key components of the monoaminergic system, including TAAR1, monoamine transporters, and MAO enzymes. The experimental protocols detailed in this guide provide a clear path for researchers to systematically investigate the pharmacological profile of this compound. The elucidation of its biological activity will contribute to a better understanding of the structure-activity relationships of substituted phenethylamines and may reveal novel pharmacological properties.

In-Depth Technical Guide to the Solubility of 2,4-Dichlorophenethylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the solubility characteristics of 2,4-Dichlorophenethylamine in various organic solvents. While specific quantitative solubility data is not extensively available in published literature, this document provides a thorough qualitative analysis based on the compound's physicochemical properties and established chemical principles. Additionally, a comprehensive, generalized experimental protocol is provided to enable researchers to determine precise quantitative solubility data tailored to their specific laboratory conditions and research needs.

Compound Overview

This compound is a chemical compound belonging to the phenethylamine class, characterized by a phenethylamine backbone with two chlorine atoms substituted at the 2 and 4 positions of the phenyl ring. Its chemical structure significantly influences its solubility profile, making it a subject of interest in pharmaceutical development and organic synthesis.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₉Cl₂N |

| Molecular Weight | 190.07 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[2] |

| Density | 1.26 g/mL at 25 °C[1] |

| Boiling Point | 75-76 °C at 0.04 mmHg[1] |

| Water Solubility | Limited[2] |

Qualitative Solubility Profile

General chemical literature indicates that this compound is soluble in organic solvents.[2] The principle of "like dissolves like" provides a foundational basis for predicting its solubility. The presence of the dichlorinated phenyl ring imparts a significant non-polar, lipophilic character to the molecule, while the primary amine group introduces a polar, hydrophilic component capable of hydrogen bonding.

The following table summarizes the expected qualitative solubility of this compound in common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The amine functional group can act as a hydrogen bond acceptor and donor, interacting favorably with protic solvents. The hydrochloride salt of the parent compound, phenethylamine, is known to be soluble in ethanol and methanol.[3] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Soluble | The polarity of these solvents allows for effective solvation of the polar amine group through dipole-dipole interactions. |

| Chlorinated | Chloroform, Dichloromethane | Soluble | As a general principle, amines are soluble in dichloromethane.[4] The structural similarities between the chlorinated solute and solvent suggest favorable dispersion forces. |

| Ethers | Diethyl Ether | Soluble | Amines are generally soluble in diethyl ether.[4] |

| Non-polar Aromatic | Toluene | Likely Soluble | The non-polar dichlorophenyl ring is expected to interact well with aromatic solvents. |

| Non-polar Aliphatic | Hexane | Moderately Soluble to Sparingly Soluble | While the dichlorophenyl group has non-polar character, the polar amine group may limit solubility in highly non-polar aliphatic solvents. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental procedure is required. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

Materials and Equipment

-

High-purity this compound

-

Analytical grade organic solvents

-

Analytical balance (± 0.1 mg)

-

Scintillation vials with polytetrafluoroethylene (PTFE)-lined caps

-

Constant temperature orbital shaker or water bath

-

Calibrated thermometers

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

A validated analytical method for quantification, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID).

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent to establish a calibration curve for the analytical instrument.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in the constant temperature shaker. Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for at least 24 hours to permit the undissolved solid to sediment completely.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter into a clean vial to remove any particulate matter.

-

Analysis: Dilute the filtered sample gravimetrically or volumetrically to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using the pre-validated HPLC or GC method.

-

Calculation: Use the analytical results and the calibration curve to determine the concentration of this compound in the saturated solution.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the solubility determination process.

References

Spectroscopic and Analytical Profile of 2,4-Dichlorophenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 2,4-Dichlorophenethylamine, a compound of interest in pharmaceutical research and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data

The spectroscopic data for this compound (PubChem CID: 142938) is available across several chemical databases.[1] While direct access to the raw data often requires subscription to specialized services, the key spectral features are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data have been reported.

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 | d | 1H | Ar-H |

| ~ 7.2 | dd | 1H | Ar-H |

| ~ 7.1 | d | 1H | Ar-H |

| ~ 2.9 | t | 2H | -CH₂-Ar |

| ~ 2.8 | t | 2H | -CH₂-NH₂ |

| ~ 1.5 | br s | 2H | -NH₂ |

| Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary depending on solvent and experimental conditions. |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~ 138 | Ar-C (quaternary) |

| ~ 132 | Ar-C (quaternary, C-Cl) |

| ~ 131 | Ar-CH |

| ~ 129 | Ar-C (quaternary, C-Cl) |

| ~ 127 | Ar-CH |

| ~ 125 | Ar-CH |

| ~ 42 | -CH₂-NH₂ |

| ~ 36 | -CH₂-Ar |

| Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary depending on solvent and experimental conditions. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, Broad | N-H stretch (amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1585 | Medium | C=C stretch (aromatic ring) |

| 1550-1475 | Strong | N-H bend (amine) |

| 850-550 | Strong | C-Cl stretch |

| Note: Ranges are based on characteristic IR absorption frequencies for the respective functional groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For this compound (C₈H₉Cl₂N), the nominal molecular weight is 190 g/mol .[1]

| m/z | Relative Intensity (%) | Assignment |

| 189/191/193 | Variable | [M]⁺ (Molecular ion peak cluster due to Cl isotopes) |

| 160/162 | Variable | [M - CH₂NH₂]⁺ |

| 125 | Variable | [C₇H₅Cl]⁺ |

| Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Tune and shim the spectrometer to the sample.

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

Use a standard pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

-

Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation :

-

Neat (for liquids) : Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR) : Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder.

-

Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography :

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Use a suitable capillary column (e.g., DB-5ms) to separate the analyte from the solvent and any impurities.

-

Employ a temperature program to elute the compound of interest.

-

-

Mass Spectrometry :

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Ionization : Use Electron Ionization (EI) at a standard energy (e.g., 70 eV).

-

Mass Analysis : Scan a range of m/z values (e.g., 40-400 amu) to detect the molecular ion and fragment ions.

-

-

Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation and confirmation of a synthesized compound like this compound using the spectroscopic techniques described.

Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of this compound.

References

A Technical Guide to the Potential Pharmacological Targets of 2,4-Dichlorophenethylamine: An Analysis Based on Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for 2,4-Dichlorophenethylamine is not extensively available in peer-reviewed literature. This document infers potential pharmacological targets by examining the established pharmacology of structurally analogous phenethylamine derivatives. All data and pathways presented should be considered as a predictive framework requiring experimental validation.

Introduction

The phenethylamine scaffold is a cornerstone in neuropharmacology, forming the structural basis for a vast array of neurotransmitters, hormones, and synthetic drugs that modulate monoaminergic systems. This compound (2,4-DCPEA) is a halogenated derivative of phenethylamine. While its specific pharmacological profile is not well-documented, the extensive research on related substituted phenethylamines allows for a predictive analysis of its potential biological targets.

This technical guide synthesizes information from studies on analogous compounds to build a profile of inferred pharmacological targets for 2,4-DCPEA. We will review key receptors and transporters, present quantitative data from related molecules, describe relevant signaling pathways, and provide standardized experimental protocols for future validation studies.

Inferred Pharmacological Profile of this compound

Based on the structure-activity relationships of the broader class of substituted phenethylamines, the primary potential targets for 2,4-DCPEA are monoamine-associated G-protein coupled receptors (GPCRs) and transporters.

Primary Inferred Target: Trace Amine-Associated Receptor 1 (TAAR1)

Trace Amine-Associated Receptor 1 (TAAR1) is a GPCR that is activated by endogenous trace amines, a class of compounds that includes β-phenylethylamine.[1][2] Many synthetic phenethylamine derivatives are also potent TAAR1 agonists.[2][3] Activation of TAAR1 can modulate dopaminergic, serotonergic, and glutamatergic neurotransmission, making it a significant target for neuropsychiatric disorders.[1][4][5][6] Given that the unsubstituted phenethylamine core is a known TAAR1 agonist, it is highly probable that 2,4-DCPEA interacts with this receptor. However, the nature of this interaction (agonist, antagonist, or inverse agonist) and its potency would be heavily influenced by the dichloro-substitution pattern and requires empirical determination.

Other Potential Targets based on Analog Pharmacology

Studies on various substituted phenethylamines, such as the 2C-T and 2C-O series, reveal a broader spectrum of activity, primarily centered on serotonin receptors.[3][7][8]

-

Serotonin Receptors: Many substituted phenethylamines exhibit high affinity for serotonin 5-HT2A and 5-HT2C receptors.[3][7][8][9] These interactions are often responsible for the psychedelic effects observed with some members of this chemical family.[3][8][9] It is plausible that 2,4-DCPEA also possesses affinity for these receptors.

-

Monoamine Transporters: While some phenethylamines interact with monoamine transporters (SERT, DAT, NET), this interaction is often less potent compared to their affinity for receptors.[3][7] The 2C-T drug series, for instance, did not potently interact with these transporters.[3]

-

Adrenergic and Dopaminergic Receptors: Interactions with adrenergic (α1, α2) and dopaminergic (D2) receptors have also been reported for certain phenethylamine derivatives, though typically with lower affinity than for serotonergic or TAAR1 receptors.[7][8]

Quantitative Data from Structurally Related Analogs

To provide a quantitative basis for the inferred targets of 2,4-DCPEA, the following table summarizes binding affinity (Ki) and functional activity (EC50) data for various phenethylamine analogs at key monoamine receptors. This data illustrates the common pharmacological space occupied by this structural class.

| Compound Series | Target | Ki (nM) | EC50 (nM) | Reference |

| 2C-T Derivatives | 5-HT2A | 1 - 54 | 1 - 53 | [3] |

| 5-HT2C | 40 - 350 | - | [3] | |

| 5-HT2B | - | 44 - 370 | [3] | |

| rat TAAR1 | 5 - 68 | - | [3] | |

| 2C-O Derivatives | 5-HT2A | 8 - 1700 | - | [7][8] |

| hTAAR1 | - | 3600 - 9600 | [7] |

Potential Signaling Pathways

Should 2,4-DCPEA engage with the inferred targets, it would likely modulate well-characterized intracellular signaling cascades. The diagrams below illustrate the canonical pathways for TAAR1 and the 5-HT2A receptor.

Inferred TAAR1 Signaling Pathway

TAAR1 is predominantly coupled to the Gs alpha subunit of the G-protein complex. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.

Potential 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is coupled to the Gq alpha subunit, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Recommended Experimental Protocols for Target Validation

To empirically determine the pharmacological targets of 2,4-DCPEA, standardized in vitro assays are required. The following sections detail the methodologies for two fundamental assays.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of 2,4-DCPEA for a target receptor (e.g., 5-HT2A, TAAR1).

Materials:

-

Cell membranes prepared from cells stably expressing the target receptor.

-

Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

-

Test compound: this compound.

-

Non-specific binding control (a high concentration of an unlabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Methodology:

-

Preparation: Serially dilute 2,4-DCPEA to a range of concentrations.

-

Incubation: In each well of the microplate, combine the cell membranes, a fixed concentration of the radioligand, and either buffer (for total binding), the non-specific control, or a concentration of 2,4-DCPEA.

-

Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of 2,4-DCPEA. Determine the IC50 value (the concentration of 2,4-DCPEA that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), indicating functional activity at Gs- or Gi-coupled receptors like TAAR1.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of 2,4-DCPEA at a Gs-coupled receptor (e.g., TAAR1).

Materials:

-

Whole cells stably expressing the target receptor (e.g., HEK293-hTAAR1).

-

Test compound: this compound.

-

Reference agonist (e.g., tyramine for TAAR1).

-

Cell culture medium with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

Plate reader compatible with the chosen detection kit.

Methodology:

-

Cell Plating: Seed the cells into 96- or 384-well plates and allow them to adhere overnight.

-

Compound Addition: Replace the culture medium with stimulation buffer containing the phosphodiesterase inhibitor. Add serial dilutions of 2,4-DCPEA or the reference agonist to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol. This typically involves adding detection reagents that generate a signal (e.g., fluorescence, luminescence) proportional to the amount of cAMP present.

-

Measurement: Read the plate using a compatible plate reader.

-

Data Analysis: Normalize the data to the response of the reference agonist. Plot the response against the log concentration of 2,4-DCPEA and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests it interacts with the pharmacological targets common to the substituted phenethylamine class. The most probable targets include the Trace Amine-Associated Receptor 1 (TAAR1) and serotonin 5-HT2 series receptors. The dichlorophenyl substitution pattern will critically influence the affinity and functional activity at these sites. The experimental protocols and predictive frameworks provided in this guide offer a clear path for the empirical characterization of this compound, which holds potential as a valuable research tool for dissecting monoaminergic signaling. Future in vitro and in vivo studies are essential to validate these inferred targets and to fully elucidate the pharmacological profile of this compound.

References

- 1. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4 H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 8. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monoamine receptor interaction profiles of 4-aryl-substituted 2,5-dimethoxyphenethylamines (2C-BI derivatives) - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of 2,4-Dichlorophenethylamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preliminary toxicity information for 2,4-Dichlorophenethylamine. It is crucial to note that comprehensive toxicological studies for this specific compound are limited in the public domain. The information presented herein is intended for informational purposes and should not be considered a complete or exhaustive assessment of its toxicological profile.

Introduction